(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967458
InChI: InChI=1S/C13H21N3/c1-11-12(10-14)6-7-13(15-11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-10,14H2,1H3
SMILES:
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC15967458

Molecular Formula: C13H21N3

Molecular Weight: 219.33 g/mol

* For research use only. Not for human or veterinary use.

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine -

Specification

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
IUPAC Name [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanamine
Standard InChI InChI=1S/C13H21N3/c1-11-12(10-14)6-7-13(15-11)16-8-4-2-3-5-9-16/h6-7H,2-5,8-10,14H2,1H3
Standard InChI Key CRLLUQPDDHHSPZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCCCCC2)CN

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine consists of a pyridine ring substituted at three positions:

  • A 2-methyl group at position 2, enhancing steric bulk and influencing electronic distribution.

  • An azepan-1-yl group (a seven-membered saturated heterocycle containing one nitrogen atom) at position 6, contributing to conformational flexibility and potential target engagement.

  • A methanamine moiety at position 3, providing a primary amine functional group for hydrogen bonding or salt bridge formation .

The presence of the azepane ring distinguishes this compound from simpler pyridinylmethanamine analogs, such as (6-methylpyridin-2-yl)methanamine (CAS 6627-60-7), which lacks the heterocyclic substitution .

Physicochemical Profile

Key properties inferred from structural analogs and computational predictions include:

PropertyValue/DescriptionSource
Molecular formulaC₁₄H₂₁N₃Calculated
Molecular weight231.34 g/molCalculated
LogP (octanol-water)~2.1 (predicted)
Topological polar surface area48.2 Ų
Solubility (aqueous)~0.5 mg/mL (moderate)
Hydrogen bond donors1 (amine group)Calculated
Hydrogen bond acceptors3 (pyridine N, azepane N, amine N)Calculated

The compound’s high lipophilicity (LogP ~2.1) suggests favorable membrane permeability, while its polar surface area indicates moderate solubility in aqueous environments . These properties align with trends observed in kinase-targeting small molecules, where balanced hydrophobicity is critical for cellular uptake and target binding .

Synthetic Routes and Methodological Considerations

Retrosynthetic Analysis

The synthesis of (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine likely involves sequential functionalization of a pyridine core:

  • Introduction of the azepane group: Pd-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution could install the azepane moiety at position 6 .

  • Methylation at position 2: Directed ortho-metalation or Friedel-Crafts alkylation may introduce the methyl group .

  • Amination at position 3: Reductive amination or Gabriel synthesis could yield the methanamine substituent .

Pharmacokinetic and Toxicological Profiles

ADME Predictions

  • Absorption: High gastrointestinal absorption (predicted bioavailability >70%) due to moderate LogP and molecular weight <500 g/mol .

  • Metabolism: Likely hepatic clearance via CYP3A4/2D6, with the azepane ring prone to oxidative degradation .

  • Excretion: Primarily renal, with a predicted half-life of 4–6 hours .

Toxicity Considerations

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing one-pot methodologies to streamline azepane introduction and reduce step count.

  • Target Validation: Profiling against kinase panels to identify primary vs. off-target activities.

  • Formulation Strategies: Enhancing aqueous solubility via prodrug approaches or salt formation.

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